N,N-Diethyl-3-nitrobenzeneacetamide
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Overview
Description
N,N-Diethyl-3-nitrobenzeneacetamide is an organic compound with the molecular formula C12H16N2O3 It is a derivative of acetamide and is characterized by the presence of a nitrophenyl group attached to the acetamide moiety
Mechanism of Action
Target of Action
It’s known that this compound is an intermediate in the preparation of ropinirole derivatives, which are used to treat symptoms of parkinson’s disease and restless legs syndrome (rls) .
Mode of Action
It’s known that the compound has been successfully applied in the synthesis of metal-organic frameworks (mofs), showing its potential role in this context .
Biochemical Pathways
It’s known that the compound can be used in the synthesis of mofs, which have applications in areas such as drug delivery .
Result of Action
It’s known that the compound can be used in the synthesis of mofs, potentially influencing their properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N,N-Diethyl-3-nitrobenzeneacetamide. For instance, it’s known that the compound can be discharged into the environment through sewage waste . Furthermore, the compound has been identified as an emerging environmental contaminant, indicating that its presence and effects in the environment are of growing concern .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-nitrobenzeneacetamide typically involves the reaction of 3-nitrobenzoyl chloride with diethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3-nitrobenzeneacetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, acidic or basic conditions.
Major Products Formed
Reduction: N,N-Diethyl-2-(3-aminophenyl)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives of the original compound.
Scientific Research Applications
N,N-Diethyl-3-nitrobenzeneacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the nitrophenyl group into other molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylacetoacetamide: Similar structure but lacks the nitrophenyl group.
N-(3-Nitrophenyl)acetamide: Similar structure but lacks the diethyl groups.
N,N-Diethyl-3-nitrobenzamide: Similar structure but has a benzamide moiety instead of an acetamide moiety.
Uniqueness
N,N-Diethyl-3-nitrobenzeneacetamide is unique due to the presence of both the diethyl and nitrophenyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N,N-diethyl-2-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-13(4-2)12(15)9-10-6-5-7-11(8-10)14(16)17/h5-8H,3-4,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSQKWOCPGQJCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70631522 |
Source
|
Record name | N,N-Diethyl-2-(3-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70631522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19281-11-9 |
Source
|
Record name | N,N-Diethyl-2-(3-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70631522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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